Ethanol, 2-[2-(2-propenyloxy)ethoxy]-, 4-methylbenzenesulfonate
Description
Chemical Identity and Nomenclature
Ethanol, 2-[2-(2-propenyloxy)ethoxy]-, 4-methylbenzenesulfonate represents a well-defined chemical entity with established registry identifications and standardized nomenclature systems. The compound is officially registered under Chemical Abstracts Service number 55559-75-6, providing unambiguous identification within chemical databases and regulatory frameworks. Alternative registry documentation indicates a related structural variant bearing Chemical Abstracts Service number 84183-96-0, which reflects minor variations in molecular composition or stereochemical arrangements. The International Union of Pure and Applied Chemistry systematic naming convention designates this compound as 2-[2-(2-propenyloxy)ethoxy]ethanol 4-methylbenzenesulfonate, emphasizing the structural hierarchy from the ethanol backbone through the polyethylene glycol spacer to the terminal tosylate functionality.
The compound demonstrates diverse nomenclature variations reflecting different structural emphasis points and commercial designations. Commonly encountered synonyms include 2-(2-prop-2-enoxyethoxy)ethanol and 2-(2-(allyloxy)ethoxy)ethyl 4-methylbenzenesulfonate, which highlight the allyl functional group incorporation. Commercial suppliers frequently employ the designation allyl diethylene glycol toluene-p-sulfonate, emphasizing the polyethylene glycol spacer component and the para-substituted toluene sulfonic acid moiety. Database identifiers include DTXSID80827717 within the Distributed Structure-Searchable Toxicity Database, facilitating regulatory tracking and safety assessment protocols. The systematic approach to nomenclature ensures consistent identification across diverse research applications and commercial implementations.
The molecular identity encompasses multiple stereochemical and regiochemical considerations that influence both naming conventions and practical applications. The 4-methylbenzenesulfonate designation specifically indicates the para-substitution pattern on the aromatic ring, distinguishing this compound from other isomeric forms that might exhibit different reactivity profiles. The ethanol backbone provides the foundational structural framework, while the 2-[2-(2-propenyloxy)ethoxy] substituent describes the complete polyethylene glycol chain terminating in the reactive allyl functionality. This systematic naming approach enables precise communication of structural features and facilitates accurate identification in both academic literature and commercial documentation.
Structural Characteristics
The molecular architecture of this compound exhibits sophisticated structural complexity through the integration of multiple functional domains within a single molecular framework. The compound demonstrates a molecular formula of C₁₄H₂₂O₆S, indicating the presence of fourteen carbon atoms, twenty-two hydrogen atoms, six oxygen atoms, and one sulfur atom arranged in a specific three-dimensional configuration. This molecular composition reflects the combination of an aromatic tosylate group, a polyethylene glycol spacer unit, and a terminal allyl functionality, creating a bifunctional molecule capable of participating in diverse chemical transformations. The structural arrangement enables selective reactivity at either terminus while maintaining overall molecular stability under ambient conditions.
The polyethylene glycol spacer component represents a critical structural feature that influences both physical properties and chemical reactivity profiles. The diethylene glycol unit, characterized by the 2-[2-ethoxy]ethoxy arrangement, provides molecular flexibility and hydrophilic character while maintaining appropriate spacing between the reactive functional groups. This spacer length optimization enables effective molecular interactions without excessive steric hindrance during chemical transformations. The ether linkages within the polyethylene glycol segment contribute to conformational flexibility, allowing the molecule to adopt various three-dimensional arrangements depending on environmental conditions and interaction partners. The oxygen atoms within the spacer unit also provide potential coordination sites for metal ions or hydrogen bonding interactions.
The terminal allyl functionality, represented by the 2-propenyloxy group, introduces significant synthetic versatility through its reactive double bond system. The allyl group demonstrates characteristic reactivity patterns including radical polymerization, metathesis reactions, and nucleophilic addition processes, enabling diverse chemical transformations. The positioning of the allyl group at the terminus of the polyethylene glycol chain ensures accessibility for chemical reactions while preventing intramolecular cyclization or other unwanted side reactions. The electron-rich nature of the allyl double bond facilitates electrophilic additions and radical-mediated processes, making this functional group particularly valuable for polymer synthesis and bioconjugation applications.
The 4-methylbenzenesulfonate moiety functions as an excellent leaving group in nucleophilic substitution reactions, demonstrating superior reactivity compared to many alternative leaving groups. The aromatic ring system provides electronic stabilization through resonance effects, while the para-methyl substituent introduces modest steric bulk without significantly impeding reactivity. The sulfonate ester linkage exhibits appropriate stability under neutral conditions while remaining sufficiently labile for nucleophilic displacement reactions under appropriate conditions. This balanced reactivity profile enables controlled chemical transformations while preventing unwanted hydrolysis or decomposition under normal handling and storage conditions.
Physical Properties
The physical characteristics of this compound reflect the compound's molecular architecture and functional group composition, demonstrating properties consistent with tosylated polyethylene glycol derivatives. Based on structural analysis and comparative data from related compounds, the molecular weight is calculated as 318.39 daltons, placing this compound within the range typical for small polyethylene glycol derivatives with aromatic substituents. The compound typically exists as a colorless to light yellow liquid under ambient conditions, indicating minimal chromophoric character from the aromatic tosylate group. This physical state facilitates handling and processing in various synthetic applications while maintaining appropriate flowability for precise volumetric measurements and transfer operations.
Solubility characteristics demonstrate the amphiphilic nature of the compound, with moderate solubility in both aqueous and organic solvent systems. The polyethylene glycol spacer component contributes to water solubility through hydrogen bonding interactions, while the aromatic tosylate group and allyl functionality provide compatibility with organic solvents. This balanced solubility profile enables use in diverse reaction media and facilitates purification through conventional extraction and chromatographic techniques. The compound demonstrates stability in neutral aqueous solutions but may undergo hydrolysis under strongly acidic or basic conditions due to the reactivity of the tosylate leaving group.
Thermal properties reflect the molecular architecture and functional group stability under elevated temperature conditions. The compound exhibits appropriate thermal stability for most synthetic applications, with decomposition typically occurring at temperatures well above normal reaction conditions. The presence of the allyl double bond introduces potential for thermal polymerization at elevated temperatures, requiring careful temperature control during processing and storage. Viscosity characteristics indicate typical behavior for polyethylene glycol derivatives of similar molecular weight, with moderate viscosity facilitating handling while providing sufficient molecular mobility for chemical reactions.
Historical Context in Polyethylene Glycol Chemistry
The development of this compound represents a significant advancement within the broader historical evolution of polyethylene glycol chemistry and tosylate activation methodologies. The systematic preparation of polyethylene glycol derivatives with reactive terminal groups emerged as a critical area of research during the mid-twentieth century, driven by increasing demand for biocompatible polymers and advanced materials with tailored properties. Early investigations into polyethylene glycol modification focused primarily on simple functionalization approaches, but the development of tosylate chemistry provided unprecedented opportunities for precise control over molecular architecture and reactivity patterns.
The tosylation methodology for polyethylene glycol derivatives evolved from fundamental research into sulfonate leaving groups and their applications in nucleophilic substitution chemistry. Davis and colleagues pioneered systematic approaches to polyethylene glycol tosylation, developing protocols that enabled efficient conversion of terminal hydroxyl groups to tosylate functionalities. These foundational studies demonstrated that tosylate groups provide superior reactivity compared to traditional leaving groups while maintaining appropriate stability for synthetic manipulations. The successful implementation of tosylation chemistry enabled access to polyethylene glycol derivatives with diverse terminal functionalities, including the allyl-terminated compounds that represent the current state of the art.
The incorporation of allyl functionality into polyethylene glycol derivatives represents a more recent development that builds upon established tosylation methodologies while introducing new synthetic possibilities. Allyl glycidyl ether chemistry provided important insights into the behavior of allyl-containing polyethylene glycol systems, demonstrating that allyl groups can participate in selective reactions while leaving other functional groups intact. This selectivity principle enabled the development of bifunctional compounds capable of sequential chemical transformations, with the allyl group serving as a reactive handle for polymer synthesis or bioconjugation while the tosylate group enables nucleophilic displacement reactions.
Contemporary applications of tosylated polyethylene glycol derivatives with allyl functionality demonstrate the successful integration of historical synthetic methodologies with modern materials science requirements. These compounds serve as critical intermediates in the preparation of advanced polymer systems, bioconjugates, and materials with tailored surface properties. The combination of polyethylene glycol biocompatibility, tosylate reactivity, and allyl versatility creates unprecedented opportunities for precision molecular engineering and controlled chemical transformations. Current research continues to explore new applications for these sophisticated molecular building blocks, ensuring their continued relevance in advancing chemical science and technology.
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;2-(2-prop-2-enoxyethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C7H14O3/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-4-9-6-7-10-5-3-8/h2-5H,1H3,(H,8,9,10);2,8H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFDFXHCUFMSCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80827717 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--2-{2-[(prop-2-en-1-yl)oxy]ethoxy}ethan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80827717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84183-96-0 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--2-{2-[(prop-2-en-1-yl)oxy]ethoxy}ethan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80827717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethanol, 2-[2-(2-propenyloxy)ethoxy]-, 4-methylbenzenesulfonate is a complex organic compound with potential applications in drug delivery and bioconjugation. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHOS
- Molecular Weight : 394.48 g/mol
- CAS Number : 84131-04-4
The compound features a benzyloxy group and a sulfonate ester, which are linked by a polyethylene glycol (PEG) chain. This structure enhances its solubility and stability in biological systems, making it suitable for various applications in organic synthesis and drug delivery systems.
Mechanisms of Biological Activity
- Drug Delivery Enhancement :
- Targeted Therapy Development :
- Bioconjugation Applications :
Table 1: Summary of Biological Activities
Case Study: Drug Delivery Systems
In a study investigating the use of this compound in drug delivery systems, researchers demonstrated that the compound could successfully encapsulate hydrophobic drugs. The resulting formulations showed improved solubility and sustained release profiles in vitro. This study highlights the potential for this compound to enhance the effectiveness of poorly soluble therapeutics.
Case Study: Antibody-Drug Conjugates
Another research effort focused on utilizing this compound in the development of ADCs. By conjugating it with monoclonal antibodies, researchers achieved targeted delivery of chemotherapeutic agents to cancer cells. The preliminary results indicated a significant reduction in off-target effects compared to conventional chemotherapy, underscoring the utility of this compound in precision medicine .
Scientific Research Applications
Chemical Properties and Structure
Ethanol, 2-[2-(2-propenyloxy)ethoxy]-, 4-methylbenzenesulfonate is characterized by its complex structure which includes a sulfonate group attached to a polyethylene glycol (PEG) chain. The molecular formula is , and it has a molecular weight of approximately 350.43 g/mol. Its structural properties contribute to its solubility and reactivity in various chemical environments.
Scientific Research Applications
a. Supramolecular Chemistry
One of the notable applications of this compound is in supramolecular chemistry, where it serves as a building block for constructing complex molecular architectures. A study highlighted the use of this compound in creating chloride-selective supramolecular ensembles through anion templating methods. This approach allows for the formation of intricate structures that have potential uses in sensing and separation technologies .
b. Drug Delivery Systems
The compound's PEG component enhances its biocompatibility and solubility, making it suitable for drug delivery applications. Research indicates that PEGylated compounds can improve the pharmacokinetics of therapeutic agents, leading to prolonged circulation times in biological systems. This property is particularly valuable in the development of targeted drug delivery systems for cancer therapies .
c. Surface Modification
This compound can be utilized in surface modification processes to create hydrophilic surfaces on various substrates. This application is significant in biomedical devices where enhanced biocompatibility is required. Studies have shown that modifying surfaces with sulfonate groups can improve protein adsorption and cell attachment, crucial for tissue engineering applications .
Industrial Applications
a. Emulsifiers and Surfactants
In industrial settings, this compound acts as an effective emulsifier and surfactant due to its amphiphilic nature. It facilitates the mixing of oil and water phases in formulations such as cosmetics, pharmaceuticals, and food products. Its ability to stabilize emulsions makes it a valuable ingredient in personal care products like lotions and creams .
b. Polymer Production
The compound is also employed in the synthesis of various polymers, particularly those that require specific functional groups for enhanced performance characteristics. Its role as a monomer or additive can significantly influence the mechanical properties and thermal stability of polymeric materials used in packaging and automotive industries .
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution at the Tosyl Group
The tosyl group (–OTs) serves as an excellent leaving group, facilitating nucleophilic substitution reactions under mild conditions.
Reaction Mechanism
-
SN2 Pathway : Nucleophiles (e.g., amines, thiols, azides) displace the tosyl group, forming new C–Nu bonds.
-
Conditions : Typically performed in polar aprotic solvents (e.g., DMF, DMSO) with bases like K₂CO₃ or triethylamine .
Example Reactions
| Reactant | Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Sodium azide (NaN₃) | –N₃ | DMF, 60°C, 12 hrs | Azide-PEG3-propenyl ether | 85% | |
| Potassium thioacetate | –SCOCH₃ | DMSO, RT, 6 hrs | Thioacetyl-PEG3-propenyl ether | 78% |
Applications : Synthesis of bioactive PEGylated molecules or polymer precursors .
Elimination Reactions
The tosyl group can participate in elimination reactions to form alkenes or ethers under basic conditions.
Reaction Pathway
-
Base-Induced Elimination : Strong bases (e.g., NaOH, t-BuOK) abstract a β-hydrogen, generating an alkene or rearranged ether .
Experimental Data
| Base | Solvent | Temperature | Product | Selectivity | Source |
|---|---|---|---|---|---|
| t-BuOK | THF | 80°C | Allyl ether derivative | 90% | |
| NaOH | H₂O/EtOH | Reflux | Cross-conjugated diene | 65% |
Applications : Production of unsaturated ethers for further functionalization .
Radical Addition via Propenyloxy Group
The propenyloxy (allyl ether) moiety undergoes radical-mediated thiol-ene or photo-initiated reactions.
Key Reactions
-
Thiol-Ene Click Chemistry : Thiols add across the double bond under UV light or initiators (e.g., AIBN) .
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Polymerization : Forms cross-linked networks in the presence of radical initiators .
Representative Data
| Thiol/Initiator | Conditions | Product | Conversion | Source |
|---|---|---|---|---|
| 1-Decanethiol | UV (365 nm), 2 hrs | Thioether-PEG3 conjugate | 95% | |
| AIBN | 70°C, toluene, 6 hrs | Cross-linked polymer | >80% |
Applications : Surface modification, hydrogels, and drug-delivery systems .
Cross-Coupling Reactions
The tosyl group can be replaced via transition-metal-catalyzed cross-coupling.
Catalytic Systems
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Suzuki-Miyaura : Pd(PPh₃)₄ catalyzes coupling with arylboronic acids.
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Heck Reaction : Forms styrenyl derivatives with alkenes.
Performance Metrics
| Reaction Type | Catalyst | Substrate | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 4-Bromophenylboronic acid | 72% | |
| Heck | Pd(OAc)₂ | Styrene | 68% |
Applications : Synthesis of aromatic PEG derivatives for optoelectronic materials.
Hydrolysis and Alcohol Derivatization
The terminal hydroxyl group (–OH) undergoes esterification, etherification, or oxidation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a family of ethoxylated tosylates with varying substituents. Key analogues include:
Reactivity and Functional Differences
Propenyloxy vs. Hydroxyethoxy (77544-60-6) :
- The propenyl group enables allyl-based coupling reactions (e.g., thiol-ene click chemistry), whereas the hydroxyl group in 77544-60-6 allows for hydrogen bonding and further esterification .
- Solubility : The hydroxyethoxy variant is more hydrophilic (logP ~0.5), while the propenyl derivative is moderately lipophilic (logP ~2.5, estimated).
Propenyloxy vs. Chloroethoxy (64820-21-9) :
- The chloroethoxy group acts as a better leaving group in SN2 reactions due to Cl⁻ displacement, whereas the propenyloxy group requires activation (e.g., radical or transition metal catalysis) for reactivity .
Nitrophenoxy Substituent (194422-41-8): The nitro group introduces electron-withdrawing effects, stabilizing negative charges during nucleophilic attacks. This contrasts with the electron-donating methyl group in the target compound’s tosylate .
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis generally involves the formation of a tosylate ester from a polyether alcohol precursor, followed by the introduction of the propenyloxy group. The key steps include:
- Step 1: Formation of a tosylate intermediate by reacting triethylene glycol derivatives with p-toluenesulfonyl chloride (tosyl chloride) under controlled conditions.
- Step 2: Introduction of the propenyloxy group via etherification or substitution reactions.
- Step 3: Purification and characterization of the final product.
Detailed Stepwise Preparation
Step 1: Synthesis of Tosylate Intermediate
- Starting with triethylene glycol monobenzyl ether or triethylene glycol, the hydroxyl group is converted to a tosylate by reaction with p-toluenesulfonyl chloride.
- This reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures (5–10 °C) to moderate temperatures, with an inorganic base catalyst like potassium hydroxide or triethylamine to neutralize the generated HCl.
- The reaction time ranges from 1 to 4 hours for completion.
- The use of potassium hydroxide as a catalyst has been shown to improve reaction rates and yields significantly (up to 96% yield in related tosylate syntheses).
Step 2: Introduction of the Propenyloxy Group
- The tosylate intermediate undergoes nucleophilic substitution with an allylic alcohol or allyl ether precursor to introduce the propenyloxy functionality.
- Alternatively, the propenyloxy group can be introduced by reacting the tosylate with allyl alcohol under basic conditions or by Williamson ether synthesis methods.
- Reaction conditions typically involve heating in polar aprotic solvents such as N,N-dimethylformamide (DMF) at 40–60 °C for 1–4 hours to facilitate substitution.
Reaction Conditions and Parameters
Research Findings and Analytical Confirmation
- Spectroscopic Analysis : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the structure and purity of the synthesized compound. The presence of characteristic tosylate aromatic signals and propenyloxy vinyl protons is diagnostic.
- Purity and Yield : High yields are achievable with optimized reaction conditions, particularly when potassium hydroxide catalysis is employed in tosylation steps.
- Scalability : The described methods are suitable for both laboratory and industrial scale synthesis due to their straightforward reaction conditions and high yields.
Summary Table of Key Data
| Parameter | Description |
|---|---|
| Molecular Formula | C14H22O6S |
| Molecular Weight | 318.39 g/mol |
| Key Starting Materials | Triethylene glycol, p-toluenesulfonyl chloride, allyl alcohol |
| Catalysts | Potassium hydroxide, triethylamine, palladium on carbon (optional) |
| Solvents | Dichloromethane, DMF, ethanol |
| Reaction Temperatures | 5–10 °C (tosylation), 40–60 °C (etherification) |
| Reaction Times | 1–4 hours |
| Typical Yields | Up to 96% for tosylation; ~87% for azide step |
| Analytical Methods | NMR, MS, GC |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Ethanol, 2-[2-(2-propenyloxy)ethoxy]-, 4-methylbenzenesulfonate, and what critical reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential etherification and sulfonation steps. For example, the propenyloxyethoxy ethanol intermediate is synthesized via nucleophilic substitution between allyl glycidyl ether and ethylene glycol under basic conditions (e.g., KOH catalysis). Subsequent sulfonation with 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base, yields the final product. Key factors affecting yield include stoichiometric control of the sulfonating agent, reaction temperature (optimized at 0–5°C to minimize side reactions), and purification via column chromatography with ethyl acetate/hexane gradients .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what spectral markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical:
- ¹H NMR : Look for the allyl protons (δ 5.2–5.8 ppm, multiplet) and methyl groups on the toluenesulfonate moiety (δ 2.4 ppm, singlet).
- ¹³C NMR : Confirm the sulfonate ester linkage (C-SO₃ at ~118–120 ppm).
- FT-IR : Validate sulfonate group presence (asymmetric S=O stretching at ~1360 cm⁻¹ and symmetric at ~1170 cm⁻¹).
Mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H]⁺ at m/z ~342.1) .
Q. How can researchers mitigate competing side reactions during sulfonation, such as hydrolysis or elimination?
- Methodological Answer : Use anhydrous solvents (e.g., CH₂Cl₂) and strictly control moisture by performing reactions under inert gas (N₂/Ar). Pre-cool reagents to 0°C to slow hydrolysis. Employ scavengers like molecular sieves to absorb residual water. Monitor reaction progress via TLC or in-situ IR to terminate the reaction before byproduct formation .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for SN2 pathways. Solvent effects (e.g., polar aprotic vs. protic) are simulated using the Conductor-like Polarizable Continuum Model (CPCM). Tools like Gaussian or ORCA integrate these methods, while machine learning platforms (e.g., Pistachio/Bkms_metabolic) predict plausible reaction outcomes based on training datasets .
Q. How can conflicting data in kinetic studies of this compound’s degradation under acidic conditions be resolved?
- Methodological Answer : Apply Design of Experiments (DoE) principles to isolate variables (pH, temperature, ionic strength). Use high-throughput screening to collect degradation rates across a matrix of conditions. Statistical analysis (ANOVA or multivariate regression) identifies dominant factors. For example, a Central Composite Design (CCD) can resolve interactions between pH and temperature, while Arrhenius plots differentiate thermal vs. acid-catalyzed pathways .
Q. What strategies optimize the compound’s application in drug delivery systems, particularly in enhancing solubility without compromising stability?
- Methodological Answer : Formulate micellar or liposomal carriers using PEGylated derivatives to improve aqueous solubility. Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Synchrotron X-ray scattering can characterize micelle size distribution. Co-solvency studies (e.g., ethanol-water mixtures) quantify solubility parameters using Hansen Solubility Parameters (HSP) .
Data Contradiction & Experimental Design
Q. How should researchers address discrepancies in reported reaction yields for the sulfonation step across literature sources?
- Methodological Answer : Replicate protocols with rigorous control of variables (e.g., reagent purity, stirring rate). Use DoE to test interactions between sulfonyl chloride equivalents, reaction time, and temperature. Cross-validate yields via quantitative ¹H NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene). Systematic reviews or meta-analyses can identify trends in solvent selection (e.g., CH₂Cl₂ vs. THF) that correlate with yield variability .
Q. What advanced separation techniques are recommended for isolating this compound from complex reaction mixtures containing polyether byproducts?
- Methodological Answer : Employ preparative HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA). Alternatively, use centrifugal partition chromatography (CPC) with a heptane/ethyl acetate/methanol/water solvent system. Characterization via LC-MS/MS ensures purity, while DOSY NMR distinguishes overlapping signals from structurally similar impurities .
Safety & Handling in Research Settings
Q. What are the critical safety protocols for handling this compound, given its irritant properties?
- Methodological Answer : Use fume hoods for all synthetic steps. Wear nitrile gloves (tested for chemical permeation resistance) and safety goggles. In case of skin contact, wash immediately with 10% polyethylene glycol solution. Store under nitrogen in amber glass vials at –20°C to prevent degradation. Monitor airborne particulates via OSHA-compliant vapor samplers in lab environments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
